Cas no 1019528-48-3 (1-2-(2-methyl-1H-imidazol-1-yl)phenylethan-1-one)

1-2-(2-Methyl-1H-imidazol-1-yl)phenylethan-1-one is a specialized organic compound featuring an imidazole-substituted phenyl ketone structure. Its key advantages include its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the 2-methylimidazole moiety enhances its reactivity, making it valuable for heterocyclic derivatization and functional group transformations. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its structural framework is conducive to further modifications, enabling applications in medicinal chemistry for targeting specific biological pathways. The purity and consistency of the compound ensure reliable performance in research and industrial processes.
1-2-(2-methyl-1H-imidazol-1-yl)phenylethan-1-one structure
1019528-48-3 structure
Product Name:1-2-(2-methyl-1H-imidazol-1-yl)phenylethan-1-one
CAS No:1019528-48-3
MF:C12H12N2O
MW:200.236482620239
CID:5703066
PubChem ID:28414437
Update Time:2025-05-19

1-2-(2-methyl-1H-imidazol-1-yl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • AKOS000221079
    • CS-0275280
    • 1-(2-(2-Methyl-1h-imidazol-1-yl)phenyl)ethan-1-one
    • 1019528-48-3
    • EN300-1292400
    • 1-[2-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]ETHAN-1-ONE
    • Ethanone, 1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]-
    • 1-2-(2-methyl-1H-imidazol-1-yl)phenylethan-1-one
    • Inchi: 1S/C12H12N2O/c1-9(15)11-5-3-4-6-12(11)14-8-7-13-10(14)2/h3-8H,1-2H3
    • InChI Key: SKLJLSMKVYLWFS-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC=CC=1N1C=CN=C1C

Computed Properties

  • Exact Mass: 200.094963011g/mol
  • Monoisotopic Mass: 200.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • Density: 1.11±0.1 g/cm3(Predicted)
  • Boiling Point: 381.3±44.0 °C(Predicted)
  • pka: 6.46±0.10(Predicted)

1-2-(2-methyl-1H-imidazol-1-yl)phenylethan-1-one Pricemore >>

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Additional information on 1-2-(2-methyl-1H-imidazol-1-yl)phenylethan-1-one

1-2-(2-Methyl-1H-imidazol-1-yl)phenylethan-1-one: A Comprehensive Overview

1-2-(2-Methyl-1H-imidazol-1-yl)phenylethan-1-one, with the CAS number 1019528-48-3, is a compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. This comprehensive overview aims to provide a detailed understanding of the compound's structure, properties, synthesis methods, and its role in current research and development.

Structure and Properties: 1-2-(2-Methyl-1H-imidazol-1-yl)phenylethan-1-one is a derivative of imidazole, a heterocyclic organic compound with a five-membered ring containing two nitrogen atoms. The presence of the methyl group and the phenyl ring in its structure imparts unique chemical and physical properties. The compound is typically a white or off-white solid at room temperature, with a molecular weight of approximately 203.26 g/mol. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.

Synthesis Methods: The synthesis of 1-2-(2-Methyl-1H-imidazol-1-yl)phenylethan-1-one can be achieved through several routes. One common method involves the reaction of 2-methylimidazole with 2-bromobenzaldehyde in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product. Another approach involves the condensation of 2-methylimidazole with 2-bromobenzoyl chloride in an appropriate solvent, followed by purification through recrystallization or column chromatography.

Biological Activity and Applications: Recent studies have highlighted the potential biological activity of 1-2-(2-Methyl-1H-imidazol-1-yl)phenylethan-1-one. In the field of medicinal chemistry, this compound has shown promising results as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against protein kinases, which are key targets for the treatment of cancer and inflammatory diseases. Additionally, research has indicated that 1-2-(2-Methyl-1H-imidazol-1-yl)phenylethan-1-one may have antimicrobial properties, making it a potential candidate for developing new antibiotics.

Pharmacological Studies: Preclinical studies have evaluated the pharmacological properties of 1-2-(2-Methyl-1H-imidazol-1-yl)phenylethan-1-one. In vitro assays have demonstrated its ability to selectively inhibit certain protein kinases with high potency and selectivity. These findings suggest that the compound could be further optimized for use in targeted therapies. In vivo studies using animal models have also shown promising results, with the compound demonstrating good bioavailability and minimal toxicity at therapeutic doses.

Clinical Trials and Future Directions: While 1-2-(2-Methyl-1H-imidazol-1-yl)phenylethan-1-one is still in the early stages of clinical development, ongoing research is focused on optimizing its pharmacokinetic properties and evaluating its safety profile. Clinical trials are expected to provide valuable insights into its efficacy and potential side effects. Future directions may include exploring combination therapies with other drugs to enhance treatment outcomes and reduce resistance.

Mechanistic Insights: Understanding the mechanism of action of 1-2-(2-Methyl-1H-imidazol-1-yl)phenylethan-1-one is crucial for its therapeutic application. Studies have shown that it binds to specific sites on target proteins, leading to allosteric modulation or direct inhibition. This binding can disrupt critical signaling pathways involved in cell proliferation and survival, making it an attractive candidate for drug development.

Safety Considerations: As with any new chemical entity, safety considerations are paramount. Preclinical toxicology studies have indicated that 1-2-(2-Methyl-1H-imidazol-1-y l)phenylethan - ione strong > exhibits low toxicity at relevant concentrations . However , ongoing research is necessary to fully understand its long-term effects and potential interactions with other drugs . p > < p >< strong >Conclusion strong >: In summary ,< strong > 1 - 2 - ( 2 - Methyl - 1 H - imidazol - 1 - yl ) phenylethan - ione strong > ( CAS No .< strong > 0000546 - 48 -3 strong > ) represents a promising compound with diverse applications in medicinal chemistry . Its unique structure , favorable biological activity , and potential therapeutic benefits make it an exciting area of research . Continued investigation into its properties , mechanisms , and clinical applications will likely yield valuable insights for future drug development . p > article > response >

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